Cas no 93765-68-5 (chloromethyl morpholine-4-carboxylate)

chloromethyl morpholine-4-carboxylate structure
93765-68-5 structure
Nome del prodotto:chloromethyl morpholine-4-carboxylate
Numero CAS:93765-68-5
MF:C6H10ClNO3
MW:179.601500988007
MDL:MFCD20627473
CID:1981263
PubChem ID:23371992

chloromethyl morpholine-4-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Morpholinecarboxylic acid, chloromethyl ester
    • chloromethyl morpholine-4-carboxylate
    • Chloromethyl 4-morpholinecarboxylate (ACI)
    • DB-297105
    • CS-0160285
    • chloromethyl 4-morpholinecarboxylate
    • 4-[(Chloromethoxy)carbonyl]morpholine
    • EN300-1272308
    • AS-67567
    • AKOS037646245
    • LHXLWSDJXYETLZ-UHFFFAOYSA-N
    • Chloromethylmorpholine-4-carboxylate
    • MFCD20627473
    • SCHEMBL2914249
    • DTXSID201291222
    • SY244561
    • F52722
    • 93765-68-5
    • BCP32449
    • MDL: MFCD20627473
    • Inchi: 1S/C6H10ClNO3/c7-5-11-6(9)8-1-3-10-4-2-8/h1-5H2
    • Chiave InChI: LHXLWSDJXYETLZ-UHFFFAOYSA-N
    • Sorrisi: O=C(N1CCOCC1)OCCl

Proprietà calcolate

  • Massa esatta: 179.035
  • Massa monoisotopica: 179.035
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 136
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 38.8A^2
  • XLogP3: 0.4

chloromethyl morpholine-4-carboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KG480-200mg
chloromethyl morpholine-4-carboxylate
93765-68-5 97%
200mg
332.0CNY 2021-07-14
Ambeed
A986176-100mg
Chloromethyl morpholine-4-carboxylate
93765-68-5 97%
100mg
$9.0 2025-02-21
Ambeed
A986176-250mg
Chloromethyl morpholine-4-carboxylate
93765-68-5 97%
250mg
$14.0 2025-02-21
Ambeed
A986176-1g
Chloromethyl morpholine-4-carboxylate
93765-68-5 97%
1g
$55.0 2025-02-21
eNovation Chemicals LLC
Y1132481-5g
chloromethyl morpholine-4-carboxylate
93765-68-5 95%
5g
$455 2024-07-23
Chemenu
CM363119-1g
Chloromethyl morpholine-4-carboxylate
93765-68-5 95%+
1g
$96 2024-07-19
Chemenu
CM363119-250mg
Chloromethyl morpholine-4-carboxylate
93765-68-5 95%+
250mg
$56 2023-01-09
Aaron
AR00IIIY-5g
4-Morpholinecarboxylic acid, chloromethyl ester
93765-68-5 97%
5g
$205.00 2025-02-28
Enamine
EN300-1272308-250mg
chloromethyl morpholine-4-carboxylate
93765-68-5 95.0%
250mg
$57.0 2023-10-02
1PlusChem
1P00IIAM-250mg
4-Morpholinecarboxylic acid, chloromethyl ester
93765-68-5 97%
250mg
$11.00 2025-03-01

chloromethyl morpholine-4-carboxylate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Solvents: Heptane ;  -20 °C; 1 h, -15 - -5 °C
1.2 Reagents: Water
Riferimento
Preparation of substituted 3-aminoindolecarboxylates and 3-aminobenzothiophenes as modulators of T helper cells (Th1/Th2)
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condizioni di reazione
Riferimento
Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  2 h, 0 °C
Riferimento
Preparation of dihydroquinolines useful for treatment of multiple sclerosis
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione
Riferimento
Preparation of O-substituted hydroxyaryl derivatives for genetic transcription inhibitor
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione
1.1 Solvents: Heptane
1.2 Solvents: Water ;  -20 °C; 1 h, -15 - -5 °C
Riferimento
Preparation of substituted 3-aminoindolecarboxylates and 3-aminobenzothiophenes as interleukin-4 gene expression inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  0.5 h, 0 °C → rt
Riferimento
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; Krasinski, Antoni; Fokin, Valery V.; Sharpless, K. Barry, Synlett, 2005, (18), 2847-2850

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C; 0 °C → rt; 5 h, rt
Riferimento
Tricyclic heterocyclic compounds as antiviral agents and their preparation and use in the treatment of HIV infection
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 min, 0 °C; 1.5 h, 0 °C → rt
Riferimento
Preparation of phosphonomethoxy acyclic nucleotide analogs as antiviral agents
, World Intellectual Property Organization, , ,

chloromethyl morpholine-4-carboxylate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:93765-68-5)chloromethyl morpholine-4-carboxylate
A928248
Purezza:99%
Quantità:5g
Prezzo ($):194.0